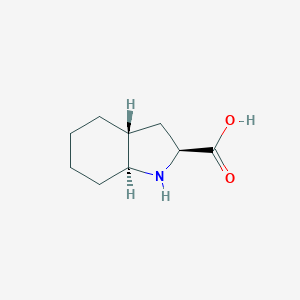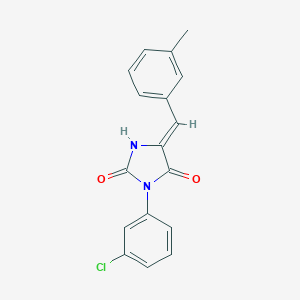
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of hydantoin, which is a heterocyclic organic compound. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemische Und Physiologische Effekte
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microbial cells, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-. One potential direction is the study of the compound's potential as a therapeutic agent for various diseases, such as cancer, microbial infections, and inflammation. Another direction is the study of the compound's potential as a catalyst in various chemical reactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the compound's potential applications in various fields.
Synthesemethoden
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is synthesized using a specific method. The synthesis involves the reaction of m-chloroaniline and m-methylbenzaldehyde in the presence of hydantoin and sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. The compound has also been studied for its potential as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
111223-87-1 |
|---|---|
Produktname |
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- |
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-2-5-12(8-11)9-15-16(21)20(17(22)19-15)14-7-3-6-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
InChI-Schlüssel |
LLEWQOIOFBJPFD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Synonyme |
(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
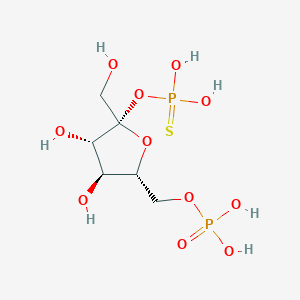
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

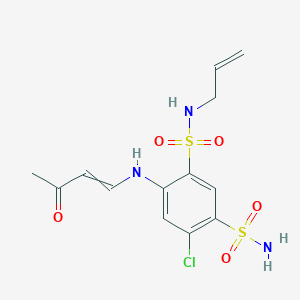
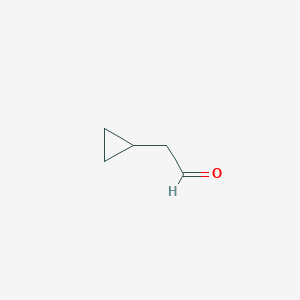

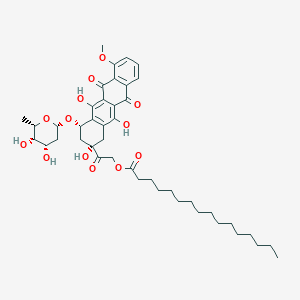
![Benz[a]anthracene-d12](/img/structure/B49388.png)
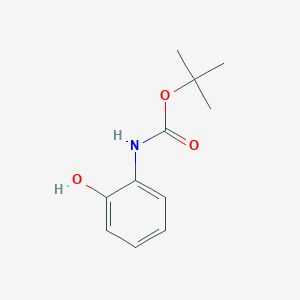
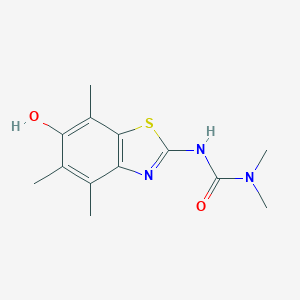
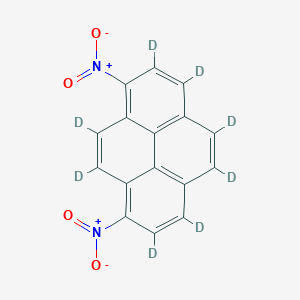
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
